NMR chemical shifts and spectral data for 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine
NMR chemical shifts and spectral data for 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine. Heterocyclic compounds incorporating furan and thiophene moieties are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] Accurate structural elucidation is paramount for drug development and scientific research, with NMR spectroscopy standing as the cornerstone of molecular characterization. This document offers a detailed prediction of the ¹H and ¹³C NMR chemical shifts, provides standardized protocols for synthesis and spectral acquisition, and explains the scientific rationale behind the spectral assignments. The content herein is designed to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.
Molecular Structure and Atom Numbering
A clear and unambiguous atom numbering system is fundamental for the accurate assignment of NMR signals. The structure of 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine is presented below with a systematic numbering scheme that will be referenced throughout this guide.
Figure 1: Molecular structure and atom numbering scheme for 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are derived from established chemical shift principles and comparative analysis of structurally analogous furan and thiophene derivatives reported in the literature.[3][4][5][6] The exact chemical shifts may vary based on the solvent used and experimental conditions.[7]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5'' (furan) | ~7.40 | Doublet (d) | J ≈ 1.8 Hz | 1H |
| H-3' (thiophene) | ~7.15 | Doublet (d) | J ≈ 3.7 Hz | 1H |
| H-4' (thiophene) | ~6.95 | Doublet (d) | J ≈ 3.7 Hz | 1H |
| H-3'' (furan) | ~6.50 | Doublet (d) | J ≈ 3.4 Hz | 1H |
| H-4'' (furan) | ~6.42 | Doublet of doublets (dd) | J ≈ 3.4, 1.8 Hz | 1H |
| H-1 (methine) | ~4.20 | Quartet (q) | J ≈ 6.7 Hz | 1H |
| NH₂ (amine) | ~1.80 | Broad Singlet (br s) | - | 2H |
| H-2 (methyl) | ~1.55 | Doublet (d) | J ≈ 6.7 Hz | 3H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5'' (furan) | ~153.0 |
| C-2' (thiophene) | ~150.5 |
| C-5' (thiophene) | ~142.0 |
| C-2'' (furan) | ~141.5 |
| C-4' (thiophene) | ~128.0 |
| C-3' (thiophene) | ~124.5 |
| C-4'' (furan) | ~111.8 |
| C-3'' (furan) | ~107.0 |
| C-1 (methine) | ~51.0 |
| C-2 (methyl) | ~24.5 |
Rationale for Spectral Predictions
The predicted chemical shifts are based on the distinct electronic environments created by the furan and thiophene rings and the aliphatic amine side chain.
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Aromatic Protons (H-3', H-4', H-3'', H-4'', H-5''): The protons on the five-membered heterocyclic rings are expected to appear in the aromatic region (6.0-7.5 ppm). Thiophene protons generally resonate at a slightly lower field (further downfield) compared to furan protons due to the influence of the sulfur atom.[3] The proton H-5'' on the furan ring is adjacent to the oxygen atom and is expected to be the most deshielded among the furan protons.[6] The coupling constants between adjacent protons on the thiophene ring (JH3'-H4') are typically around 3-5 Hz, while couplings on the furan ring are similar (JH3''-H4'' ≈ 3.4 Hz) with a smaller long-range coupling (JH4''-H5'' ≈ 1.8 Hz).[6]
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Aliphatic Protons (H-1, H-2, NH₂): The methine proton (H-1) is directly attached to a stereocenter and adjacent to both the aromatic system and the amine group, leading to a predicted shift around 4.20 ppm. It will appear as a quartet due to coupling with the three methyl protons (H-2). The methyl protons (H-2) will, in turn, appear as a doublet due to coupling with the single methine proton (H-1). The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift is highly variable, depending on solvent, concentration, and temperature.[5]
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Aromatic Carbons: The carbon atoms of the furan and thiophene rings are expected between 105-155 ppm. Carbons directly attached to the heteroatoms (C-2', C-5', C-2'', C-5'') are the most deshielded.
Methodology for Synthesis and Characterization
A robust and reproducible experimental plan is crucial for scientific integrity. The following section details a proposed synthesis route and a standard protocol for NMR analysis.
Proposed Synthesis Workflow
The target amine can be synthesized via a two-step process starting from commercially available 2-acetylfuran and 2-bromothiophene, followed by reductive amination.
